molecular formula C81H118N20O23 B165488 Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe CAS No. 137339-65-2

Ser-phe-leu-leu-arg-asn-pro-asn-asp-lys-tyr-glu-pro-phe

Cat. No. B165488
M. Wt: 1739.9 g/mol
InChI Key: OXHYRVSBKWIFES-WWSDOYNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The peptide “Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe” is also known as SFLLRNPNDKYEPF or Thrombin Receptor Activator Peptide (TRAP) . It has a molecular weight of 1739.92 .


Synthesis Analysis

The synthesis of this peptide would involve the stepwise addition of each amino acid in the sequence. Each addition would involve a reaction between the amino group of one amino acid and the carboxyl group of the next, forming a peptide bond. This process would be repeated until the entire sequence is assembled .


Molecular Structure Analysis

The molecular structure of this peptide is determined by the sequence of its amino acids and the conformation of the peptide backbone. The peptide’s structure can be analyzed using various techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

This peptide can participate in various chemical reactions, particularly those involving its amino and carboxyl groups. For example, it can undergo hydrolysis, breaking the peptide bonds to yield the individual amino acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this peptide are determined by its amino acid sequence and structure. It is a white powder with a peptide content of approximately 70%. It is stable at -20°C .

Scientific Research Applications

Application in Biochemistry

  • Field : Biochemistry
  • Application Summary : This peptide sequence is part of the chicken hepatic lectin, a membrane receptor for glycoproteins . The chicken hepatic lectin is involved in the clearance of glycoproteins from circulation .
  • Methods of Application : The complete amino acid sequence of chicken hepatic lectin has been established by analysis of peptides generated by chemical cleavage at methionine or tryptophan residues . Larger BrCN fragments were further digested with trypsin, chymotrypsin, and clostripain . All sequences were determined by automated sequential Edman degradation .
  • Results : The complete sequence of the chicken hepatic lectin was determined, which is the first step toward elucidating the role of chicken hepatic lectin as a receptor for selective endocytosis .

Application in Biomedical Engineering

  • Field : Biomedical Engineering
  • Application Summary : This peptide sequence is part of fibroin, a protein in silk. Fibroin–chitosan composites, especially those containing nanohydroxyapatite, show potential for bone tissue regeneration .
  • Methods of Application : The intermolecular interactions of fibroin and chitosan were analyzed using a molecular dynamics approach . Two types of systems were investigated: one containing acetic acid and the other containing calcium (Ca 2+) and hydrogen phosphate (HPO₄ 2−) ions mimicking hydroxyapatite conditions .
  • Results : The calculated binding energy values for the fibroin–chitosan complexes confirm their remarkable stability . The high affinity of fibroin for chitosan can be explained by the formation of a dense network of interactions between the considered biopolymers .

Application in Vascular Physiology

  • Field : Vascular Physiology
  • Application Summary : This peptide sequence has contractile effects on vascular smooth muscle . It stimulates the hydrolysis of phosphoinositides .
  • Methods of Application : The peptide can be applied to vascular smooth muscle cells in culture or in tissue sections to observe its effects . The hydrolysis of phosphoinositides can be measured using radiolabeled substrates and thin-layer chromatography .
  • Results : The application of this peptide sequence results in contraction of vascular smooth muscle cells and increased hydrolysis of phosphoinositides .

Application in Gastrointestinal Physiology

  • Field : Gastrointestinal Physiology
  • Application Summary : This peptide sequence also has contractile effects on gastric smooth muscle .
  • Methods of Application : Similar to its use in vascular physiology, this peptide can be applied to gastric smooth muscle cells in culture or in tissue sections . The contractile response can be measured using various methods, such as tension recording in isolated tissue strips .
  • Results : The application of this peptide sequence results in contraction of gastric smooth muscle cells .

Application in Protease-Activated Receptor Research

  • Field : Biochemistry
  • Application Summary : This peptide sequence has been used as a protease-activated receptor 1 (PAR-1) selective activating peptide .
  • Methods of Application : The peptide can be applied to cells expressing PAR-1 to study its activation and downstream signaling .
  • Results : The application of this peptide sequence results in the activation of PAR-1 and subsequent cellular responses .

Application in Pharmacology

  • Field : Pharmacology
  • Application Summary : This peptide sequence is used in the development of drugs for cardiovascular diseases . It has contractile effects on vascular and gastric smooth muscle and stimulates the hydrolysis of phosphoinositides .
  • Methods of Application : The peptide can be applied to various cell types and tissues to study its effects . The contractile response and phosphoinositide hydrolysis can be measured using various methods .
  • Results : The application of this peptide sequence results in contraction of smooth muscle cells and increased hydrolysis of phosphoinositides .

Safety And Hazards

As with any peptide, safety and hazards would depend on the specific conditions of use. It’s always important to handle peptides with care and use appropriate personal protective equipment .

Future Directions

The future research directions for this peptide could involve further investigation of its biological activity and potential therapeutic applications. It could also involve the development of new methods for its synthesis and structural analysis .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H118N20O23/c1-43(2)34-53(93-71(114)54(35-44(3)4)94-73(116)55(92-67(110)49(83)42-102)36-45-16-7-5-8-17-45)70(113)90-51(21-13-31-88-81(86)87)69(112)98-59(40-64(85)105)79(122)101-33-15-22-61(101)76(119)97-57(39-63(84)104)74(117)96-58(41-66(108)109)75(118)89-50(20-11-12-30-82)68(111)95-56(37-47-24-26-48(103)27-25-47)72(115)91-52(28-29-65(106)107)78(121)100-32-14-23-62(100)77(120)99-60(80(123)124)38-46-18-9-6-10-19-46/h5-10,16-19,24-27,43-44,49-62,102-103H,11-15,20-23,28-42,82-83H2,1-4H3,(H2,84,104)(H2,85,105)(H,89,118)(H,90,113)(H,91,115)(H,92,110)(H,93,114)(H,94,116)(H,95,111)(H,96,117)(H,97,119)(H,98,112)(H,99,120)(H,106,107)(H,108,109)(H,123,124)(H4,86,87,88)/t49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHYRVSBKWIFES-WWSDOYNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H118N20O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1739.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sfllrnpndkyepf

CAS RN

137339-65-2
Record name Thrombin receptor peptide (42-55)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137339652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
75
Citations
D Troyer, R Padilla, T Smith, J Kreisberg… - Journal of Biological …, 1992 - Elsevier
We have studied the effects of thrombin (alpha-thrombin) and Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe (SFLL), a peptide agonist of the platelet thrombin receptor in …
Number of citations: 22 www.sciencedirect.com
DM Feng, DF Veber, TM Connolly… - Journal of medicinal …, 1995 - ACS Publications
… The N-terminal thrombin receptor peptide H-Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-TyrGlu-Pro-Phe-OH (1) fully activates the thrombin receptor with an EC5o of 10 µ . Structural …
Number of citations: 82 pubs.acs.org
Y Kimura, K Yokoi, N Matsushita… - Journal of pharmacy and …, 1997 - Wiley Online Library
… (t‐PA) and plasminogen activator inhibitor‐1 (PAI‐1) induced by thrombin and thrombin receptor agonist peptide, Ser‐Phe‐Leu‐Leu‐Arg‐Asn‐Pro‐Asn‐Asp‐Lys‐Tyr‐Glu‐Pro‐Phe, …
Number of citations: 68 onlinelibrary.wiley.com
S Simonet, E Bonhomme, M Laubie, C Thurieau… - European journal of …, 1992 - Elsevier
… A 14-amino acid peptide Ser-Phe-Leu-Leu-Arg-Asn-ProAsn-Asp-Lys-Tyr-Glu-Pro-Phe which mimics the unmasked new amino terminal is a full agonist for thrombin receptor activation …
Number of citations: 40 www.sciencedirect.com
E Glusa, M Paintz - Naunyn-Schmiedeberg's Archives of Pharmacology, 1994 - Springer
… The relaxant and contractile effects of this thrombin receptor activating peptide (TRAP, Ser-Phe-Leu-Leu-ArgAsn-Pro-Asn-Asp-Lys-Tyr -Glu-Pro-Phe) were investigated in porcine …
Number of citations: 17 link.springer.com
M Anderluh, M Dolenc - Current medicinal chemistry, 2002 - ingentaconnect.com
… The synthetic tetradecapeptide Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-AspLys-Tyr-Glu-Pro-Phe, containing the PAR-1 N-terminal motif, exhibited full agonist activity, independent of …
Number of citations: 39 www.ingentaconnect.com
T Pietrucha, T Wojciechowski, J Greger… - Platelets, 2001 - Taylor & Francis
… this problem we studied neonatal platelet activation with thrombin, TRAP (thrombin receptor activating peptide, Ser–Phe– Leu–Leu–Arg–Asn–Pro–Asn–Asp–Lys–Tyr–Glu–Pro–Phe) …
Number of citations: 28 www.tandfonline.com
F Cognasse, H Hamzeh-Cognasse, J Berthet… - Aids, 2009 - journals.lww.com
… HIV-1-infected patients proved capable of an enhanced release of RANTES, spontaneously and after Ser–Phe–Leu–Leu–Arg–Asn–Pro–Asn–Asp–Lys–Tyr–Glu–Pro–Phe (SFLLRN) (…
Number of citations: 25 journals.lww.com
C Uneyama, H Uneyama, K Narisawa… - European journal of …, 1997 - Elsevier
… Thrombin receptor agonist peptide (Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe) was from Peninsula Laboratories. d-myo-Inositol trisphosphate was from Dojindo Lab. …
Number of citations: 4 www.sciencedirect.com
S Halfon, J Malinowski, U Sinha - Blood coagulation & fibrinolysis, 2002 - journals.lww.com
… Thrombin receptor activation peptide (TRAP)(Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-Phe) was from Sigma(St Louis, Missouri, USA). The GPIIbIIIa inhibitor Integrilin …
Number of citations: 5 journals.lww.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.